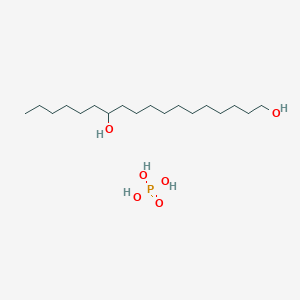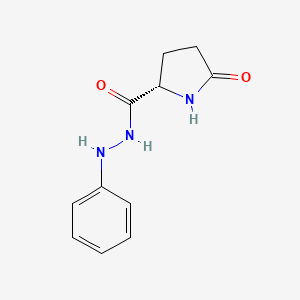
2-Pyridinecarbothioamide, 4-(decylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbothioamide, 4-(decylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a decylthio group attached to the pyridine ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(decylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a decylthio compound under specific conditions. One common method involves the refluxing of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline, followed by work-up and recrystallization from hot methanol . This method yields the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of 2-Pyridinecarbothioamide, 4-(decylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarbothioamide, 4-(decylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The decylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-Pyridinecarbothioamide, 4-(decylthio)- has a wide range of applications in scientific research:
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(decylthio)- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound forms adducts with histidine side chains on histone proteins, interfering with chromatin activity and potentially inhibiting cancer cell proliferation . The formation of transient thioketone-bridged dimers in aqueous solution is believed to minimize deactivation by biological nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4-pyridinecarbothioamide: This compound has similar structural features but differs in the alkyl group attached to the pyridine ring.
N-Phenyl-2-pyridinecarbothioamide: Another related compound with a phenyl group instead of a decylthio group.
Uniqueness
2-Pyridinecarbothioamide, 4-(decylthio)- is unique due to its decylthio group, which imparts distinct lipophilicity and steric properties. These characteristics contribute to its exceptional stability in hydrochloric acid and low reactivity towards biological nucleophiles, making it suitable for oral administration and various industrial applications .
Propriétés
Numéro CAS |
186044-67-7 |
|---|---|
Formule moléculaire |
C16H26N2S2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
4-decylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C16H26N2S2/c1-2-3-4-5-6-7-8-9-12-20-14-10-11-18-15(13-14)16(17)19/h10-11,13H,2-9,12H2,1H3,(H2,17,19) |
Clé InChI |
QJTYIEDRISLMAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
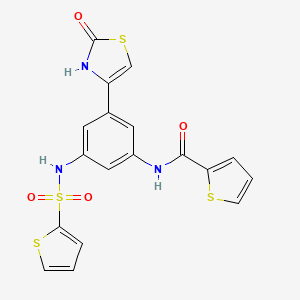
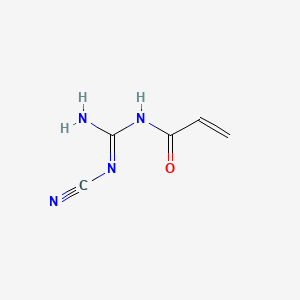
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
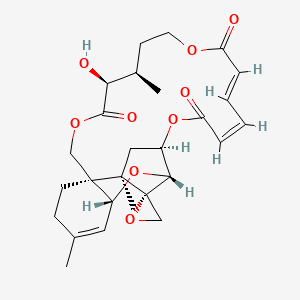

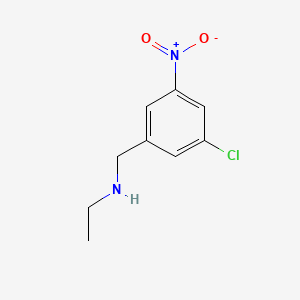

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)

